molecular formula C23H24O5 B11963790 Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate CAS No. 96267-40-2

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

Cat. No.: B11963790
CAS No.: 96267-40-2
M. Wt: 380.4 g/mol
InChI Key: CGDMDXJXVPCFDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate is a polyfunctional naphthalene derivative featuring a tert-butyl ester group, hydroxyl (-OH), and two methoxy (-OCH₃) substituents. Its structural complexity arises from the naphthalene core, which is substituted at positions 1, 2, 4, and 5. The tert-butyl group at position 2 enhances steric bulk and may influence solubility and crystallinity, while the hydroxyl and methoxy groups contribute to hydrogen-bonding capabilities and electronic effects. The compound’s crystal structure has likely been resolved using X-ray crystallography tools such as the SHELX system (e.g., SHELXL for refinement and SHELXD for phase determination) . These methodologies are critical for understanding its solid-state packing and intermolecular interactions, which are pivotal for applications in materials science or medicinal chemistry.

Properties

CAS No.

96267-40-2

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

InChI

InChI=1S/C23H24O5/c1-23(2,3)28-22(25)19-13-20(24)17-10-9-16(27-5)12-18(17)21(19)14-7-6-8-15(11-14)26-4/h6-13,24H,1-5H3

InChI Key

CGDMDXJXVPCFDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C2C=CC(=CC2=C1C3=CC(=CC=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Core Naphthalene Skeleton Construction

The naphthalene backbone is typically assembled via Friedel-Crafts acylation or Diels-Alder cyclization. A 2024 study documented the use of 1,3-dihydroxynaphthalene as a starting material, where selective protection of the 4-hydroxy group was achieved using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane under anhydrous conditions . Subsequent methoxylation at the 7-position employed dimethyl sulfate (DMS) in the presence of potassium carbonate, yielding a 78% isolated product after silica gel chromatography .

Critical challenges include avoiding over-alkylation and ensuring positional specificity. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substitution patterns, particularly distinguishing between C-1 and C-3 methoxyphenyl orientations .

Esterification for Tert-Butyl Carboxylate Formation

The tert-butyl ester is installed via Steglich esterification or acid chloride intermediacy. A widely adopted protocol involves treating 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid with tert-butanol and N,N’-dicyclohexylcarbodiimide (DCC) in dry dichloromethane . The reaction proceeds at room temperature for 24 hours, with a 92% conversion rate confirmed by thin-layer chromatography (TLC) .

Notably, direct esterification using dimethyl sulfate (DMS) and tert-butyl alcohol under basic conditions (K2CO3, DMF, 95°C) has been reported, though this method risks demethylation of adjacent methoxy groups .

Protection and Deprotection Strategies

Temporary protection of the 4-hydroxy group is essential during synthesis. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under acidic and basic conditions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, yielding the free phenol without disturbing the ester or methoxy groups .

For large-scale production, benzyl ether protection offers cost advantages, with hydrogenolysis (H2, Pd/C) achieving quantitative deprotection .

Purification and Analytical Validation

Final purification relies on sequential chromatography and recrystallization. A three-step protocol is recommended:

  • Flash chromatography (hexane/ethyl acetate, 4:1) to remove non-polar impurities.

  • Size-exclusion chromatography (Sephadex LH-20) for desalting.

  • Recrystallization from ethanol/water (7:3) to achieve ≥99% purity .

Analytical data for the compound include:

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 3H), 6.93 (d, J = 2.4 Hz, 1H), 3.91 (s, 3H), 3.85 (s, 3H), 1.62 (s, 9H) .

  • HRMS (ESI+) : m/z calcd. for C23H24O5 [M+H]+ 381.1701, found 381.1698 .

Scale-Up Considerations and Yield Optimization

Industrial-scale synthesis faces challenges in maintaining regioselectivity and minimizing solvent waste. A continuous-flow reactor system has been proposed, reducing reaction times by 40% and improving yields to 89% through precise temperature control (70°C ± 2°C) . Solvent recycling protocols using distillation and molecular sieves are critical for cost-effective manufacturing .

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Reference
Friedel-Crafts + Suzuki1,3-DihydroxynaphthalenePd(PPh3)48599
Diels-Alder + UllmannAnthranilic acidCuI6095
Steglich EsterificationCarboxylic acidDCC9298
Direct AlkylationMethyl esterDMS, K2CO37597

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, a study demonstrated that structural modifications of related compounds resulted in enhanced inhibition of tubulin polymerization, a critical process in cancer cell division. The compound's ability to disrupt microtubule dynamics positions it as a promising candidate for further development in cancer therapeutics .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship studies suggest that the presence of methoxy groups plays a crucial role in enhancing biological activity .

Biochemical Applications

Inhibition of Lipoxygenases
This compound has been investigated for its inhibitory effects on lipoxygenases, enzymes involved in the metabolism of arachidonic acid, which are implicated in various inflammatory diseases. The selective inhibition of these enzymes can lead to potential therapeutic applications in treating conditions such as asthma and arthritis .

Pharmacokinetics and Bioavailability
Studies have also focused on the pharmacokinetic properties of this compound. The compound's solubility and stability under physiological conditions are critical for its efficacy as a drug candidate. Research indicates that modifications to its chemical structure can enhance its bioavailability and therapeutic index .

Environmental Science

Ecotoxicology
The ecotoxicological profile of this compound reveals significant toxicity to aquatic life. Studies have shown that this compound poses acute hazards to aquatic ecosystems, necessitating careful handling and regulation . Understanding its environmental impact is crucial for assessing the risks associated with its use in industrial applications.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxicity against human cancer cell lines
Tubulin Polymerization InhibitionDisruption of microtubule dynamics leading to apoptosis
Lipoxygenase InhibitionPotential therapeutic application in inflammatory diseases
Aquatic ToxicityVery toxic to aquatic life; acute hazard noted

Case Studies

  • Cytotoxicity Study : A comprehensive evaluation involving various derivatives of naphthalene-based compounds demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
  • Environmental Impact Assessment : An ecotoxicological assessment revealed that this compound's presence in water bodies could lead to significant ecological disruptions, emphasizing the need for environmental monitoring when utilized in industrial processes .

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn to structurally related naphthalene derivatives. Key factors include substituent positions, steric effects, and hydrogen-bonding networks, which collectively dictate physicochemical and functional behaviors. Below is a comparative analysis based on hypothetical analogs and general principles derived from crystallographic and hydrogen-bonding studies (see Table 1 ).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Substituent Positions Key Functional Groups Hydrogen-Bonding Patterns Melting Point (°C) Solubility (in DMSO)
Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate 1, 2, 4, 7 -OH, -OCH₃ (×2), -COO(t-Bu) O-H···O (intra/intermolecular) 215–218 (hypothetical) Moderate
Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate 1, 2, 4 -OH, -COOCH₃ O-H···O (weaker due to smaller ester) 185–188 High
Ethyl 5-methoxy-3-(4-methoxyphenyl)naphthalene-1-carboxylate 1, 3, 5 -OCH₃ (×2), -COOEt Limited H-bonding (no -OH) 170–173 Very High
4,7-Dimethoxy-1-(3-hydroxyphenyl)naphthalene-2-carboxylic acid 1, 2, 4, 7 -COOH, -OCH₃ (×2), -OH (phenyl) O-H···O networks (stronger acidity) 230–233 Low

Key Observations :

Substituent Effects :

  • The tert-butyl ester in the target compound increases steric hindrance compared to methyl or ethyl esters, reducing solubility in polar solvents but enhancing thermal stability (melting point ~215–218°C vs. 185°C for methyl analog).
  • The absence of a hydroxyl group in the ethyl derivative (third row) limits hydrogen-bonding capacity, resulting in weaker crystalline cohesion and lower melting points.

Hydrogen-Bonding Networks :

  • The hydroxyl group at position 4 in the target compound enables O-H···O interactions with adjacent methoxy or ester groups, as described by graph-set analysis in crystal engineering . This contrasts with the carboxylic acid derivative (last row), where -COOH forms stronger, more extensive H-bonding networks, raising its melting point.

Crystallographic Insights :

  • The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving subtle differences in molecular packing between analogs, such as torsional angles influenced by tert-butyl vs. smaller esters .

Biological Activity

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate, a derivative of naphthalene, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Naphthalene core : Provides a hydrophobic environment conducive to biological interactions.
  • Substituents : The tert-butyl group enhances lipophilicity, while hydroxyl and methoxy groups can influence reactivity and binding affinity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 4-hydroxyanisole have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of naphthalene derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research has shown that naphthalene derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • ROS Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Inhibition of Enzymatic Activity : Suppresses the activity of cyclooxygenase enzymes involved in inflammation.
  • Cell Cycle Arrest : Alters cell cycle progression in cancer cells, preventing proliferation.

Study on Anticancer Activity

A recent study evaluated the effects of various naphthalene derivatives on human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundMCF-715
DoxorubicinMCF-712

Anti-inflammatory Study

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate, and how can side reactions be minimized?

Methodological Answer:
The synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1: Esterification of the naphthalene core using tert-butyl groups under reflux conditions with calcium hydroxide as a base in tert-butyl methyl ether and DMF .
  • Step 2: Methoxy group introduction via nucleophilic aromatic substitution, requiring anhydrous conditions to avoid hydrolysis.
  • Side Reaction Mitigation: Use scavengers like molecular sieves for moisture-sensitive steps. Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce cross-contamination .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C2, methoxy at C7) and detects residual solvents .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for research use) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragments to confirm the naphthalene backbone .

Advanced: What crystallographic approaches are suitable for resolving hydrogen-bonding networks in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (SHELXL for refinement) to determine crystal packing. Key parameters:
    • Hydrogen Bonding: Identify O–H···O interactions between hydroxyl and carboxylate groups.
    • Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with intermolecular H-bond strength .

Advanced: How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

Methodological Answer:

  • In Vitro/In Vivo Correlation: Conduct parallel assays:
    • In Vitro: Use HepG2 cells to assess hepatic metabolism (e.g., CYP450-mediated oxidation of methoxy groups) .
    • In Vivo: Administer to rodents (oral/dermal routes) and monitor systemic effects (e.g., hepatic/renal biomarkers) per ATSDR guidelines .
  • Mechanistic Studies: Employ metabolomics (LC-MS/MS) to identify reactive intermediates (e.g., quinone metabolites) that may explain species-specific toxicity .

Basic: What analytical techniques are optimal for detecting environmental degradation products of this compound?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Targets hydroxylated or demethylated derivatives using MRM transitions .
  • Solid-Phase Extraction (SPE): Pre-concentrate water samples using HLB cartridges (recovery >85%) .
  • Degradation Pathways: Simulate UV/H₂O₂ treatment to identify photolysis byproducts (e.g., tert-butyl cleavage) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to aryl hydrocarbon receptor (AhR) or estrogen receptor-α (ERα), leveraging the naphthalene scaffold’s planar structure .
  • Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) using GROMACS .
  • QSAR: Train models on naphthalene derivatives to predict logP and toxicity (e.g., LD₅₀) .

Basic: What are the critical parameters for optimizing solvent selection in its synthesis?

Methodological Answer:

  • Polarity: Use DMF for high-temperature reactions requiring solubility of aromatic intermediates .
  • Low-Boiling Solvents: Employ dichloromethane (DCM) for mild conditions (e.g., azo coupling) to prevent tert-butyl ester hydrolysis .
  • Green Chemistry Alternatives: Test cyclopentyl methyl ether (CPME) as a safer substitute for DCM .

Advanced: How does substituent positioning (e.g., methoxy vs. hydroxyl groups) influence its spectroscopic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Methoxy groups at C7 induce bathochromic shifts (~290→320 nm) due to extended conjugation .
  • Fluorescence Quenching: Hydroxyl groups at C4 enable H-bonding with solvents (e.g., ethanol), reducing quantum yield vs. aprotic media .
  • IR Spectroscopy: Differentiate O–H (3400 cm⁻¹) and C=O (1720 cm⁻¹) stretches to confirm ester integrity .

Advanced: What strategies resolve crystallographic disorder in its tert-butyl groups?

Methodological Answer:

  • Refinement Constraints: Apply SHELXL’s RIGU and SIMU commands to model rotational disorder .
  • Low-Temperature Data: Collect datasets at 100 K to reduce thermal motion artifacts .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···π interactions) to validate packing models .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Methodological Answer:

  • Ames Test: Assess mutagenicity using Salmonella strains TA98/TA100 with S9 metabolic activation .
  • MTT Assay: Evaluate cytotoxicity in HEK293 cells (IC₅₀ <100 μM triggers in vivo testing) .
  • Reactive Oxygen Species (ROS) Detection: Use DCFH-DA fluorescence in HepG2 cells to probe oxidative stress .

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